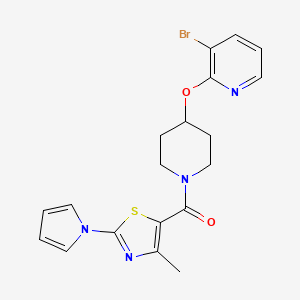

2-Fluoro-1-methylcyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-1-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H7FO2 . It is a derivative of cyclopropane carboxylic acid where one of the hydrogen atoms is replaced by a fluorine atom and one of the carbons in the cyclopropane ring is methylated .

Synthesis Analysis

A novel synthesis method for 2-fluorocyclopropane carboxylic acid has been disclosed . The synthetic route involves several steps including the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of alkali to produce a phenyl sulfide intermediate, an oxidation reaction on the phenyl sulfide intermediate, an elimination reaction on the product obtained in the presence of alkali to obtain 1-fluorine-1-phenylsulfonyl ethane, an addition reaction on the 1-fluorine-1-phenylsulfonyl ethane and ethyl diazoacetate in the presence of a catalyst to obtain a cyclopropane intermediate, and finally an elimination reaction on the cyclopropane intermediate in the presence of alkali, followed by acidification to obtain 2-fluorocyclopropane carboxylic acid .Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-methylcyclopropane-1-carboxylic acid consists of a three-membered cyclopropane ring with a fluorine atom and a methyl group attached to one of the carbons and a carboxylic acid group attached to another carbon .Aplicaciones Científicas De Investigación

Synthesis and Mechanistic Studies A foundational aspect of research involving 2-Fluoro-1-methylcyclopropane-1-carboxylic acid focuses on synthetic methodologies and mechanistic insights. Sloan and Kirk (1997) described a convenient synthesis route for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, showcasing the chemical's versatility in synthesis procedures Sloan & Kirk, 1997. Similarly, Liu et al. (2015) explored the decomposition mechanisms and inhibition properties of 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid on 1-aminocyclopropane-1-carboxylic acid deaminase, highlighting its potential biochemical applications Liu et al., 2015.

Conformational and Structural Analysis Møllendal et al. (2005) investigated the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid using microwave spectroscopy and quantum chemical calculations. This study provides critical insights into the molecular structure and behavior of fluoro-substituted cyclopropane acids Møllendal et al., 2005.

Chemical Reactions and Applications Patrick et al. (2002) detailed a method for preparing 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane, demonstrating the compound's role in facilitating smooth 4 + 2 cycloaddition reactions. This underscores the significance of fluoro-substituted cyclopropanes in synthetic organic chemistry Patrick et al., 2002.

Hydrogen Bonding and Molecular Interactions Research by Fröhlich et al. (2006) on the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives via X-ray crystallography revealed short intermolecular contacts indicative of hydrogen bonding, providing valuable information on the potential interaction patterns of fluoro-substituted cyclopropanes in molecular assemblies Fröhlich et al., 2006.

Biological Implications and Ethylene Precursor Role The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a closely related compound, in plant growth and development has been extensively studied, with findings suggesting its importance as an ethylene precursor and its potential signaling role independent of ethylene biosynthesis Polko & Kieber, 2019.

Propiedades

IUPAC Name |

2-fluoro-1-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPAMTHUZUGCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)

![2,2,2-trifluoroethyl N-{[2-(dimethylamino)pyridin-3-yl]methyl}carbamate](/img/structure/B2610216.png)

![(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2610217.png)

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)

![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)

![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)

![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)